molecular formula C13H14ClN5O2 B2892337 (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone CAS No. 2034472-16-5

(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone

Cat. No.: B2892337
CAS No.: 2034472-16-5
M. Wt: 307.74
InChI Key: HJTCBIMNUVFOEK-UHFFFAOYSA-N
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Description

(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone is a complex organic compound that features a combination of pyridine, piperidine, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chloropyridine with piperidine under specific conditions to form the intermediate (3-chloropyridin-4-yl)piperidine. This intermediate is then reacted with 1H-1,2,4-triazole in the presence of a suitable coupling agent to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the pyridine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine, piperidine, and triazole derivatives, such as:

  • (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-3-yl)methanone
  • (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-4-yl)methanone

Uniqueness

The uniqueness of (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential therapeutic applications. Its structure incorporates a piperidine ring, a chloropyridine moiety, and a triazole framework, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic uses, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C15H17ClN4OC_{15}H_{17}ClN_{4}O, with a molecular weight of approximately 302.77 g/mol. The presence of the triazole ring is particularly notable as triazoles are known for their diverse biological activities, including antifungal and anticancer properties .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole component is known to inhibit specific enzymes and receptors involved in disease processes. Research indicates that compounds with similar structures have shown promise in modulating neurotransmitter systems, potentially impacting conditions such as neurodegenerative diseases .

Antifungal Activity

Recent studies have highlighted the antifungal potential of triazole derivatives. The compound's structural features suggest it may exhibit significant antifungal activity against various pathogens. A review indicated that 1,2,4-triazoles possess broad-spectrum antifungal activity, making them crucial in developing new antifungal agents .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer properties. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines. Specific studies reported IC50 values indicating potent activity against colon carcinoma and breast cancer cell lines . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Case Studies

  • Antifungal Efficacy : In vitro studies on triazole derivatives showed promising results against resistant fungal strains. The compound's ability to inhibit fungal growth was evaluated using minimum inhibitory concentration (MIC) assays, with some derivatives achieving excellent activity (MIC < 2 μg/mL) against Candida species .
  • Anticancer Activity : A study involving the evaluation of triazole derivatives against cancer cell lines revealed that certain modifications to the triazole structure significantly enhanced cytotoxicity. For example, derivatives with halogen substitutions exhibited improved potency against human breast cancer cells .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Findings
1-(4-((3-Chloropyridin-2-yloxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanonePotential cancer treatmentActive against various cancer cell lines
(4-((3-Chloropyridin-2-yloxy)piperidin-1-yl)(naphthalen-1-y)methanoneSimilar structural componentsVariability in substituents affects activity
Ethyl 4-(4-((3-chloropyridin-4-yloxy)piperidin-1-y)-4-oxobutanoateDistinct chemical propertiesInvestigated for anti-inflammatory effects

Properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5O2/c14-10-7-15-4-1-11(10)21-9-2-5-19(6-3-9)13(20)12-16-8-17-18-12/h1,4,7-9H,2-3,5-6H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTCBIMNUVFOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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